molecular formula C12H6ClF3N4OS B3035221 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide CAS No. 303996-28-3

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide

Cat. No.: B3035221
CAS No.: 303996-28-3
M. Wt: 346.72 g/mol
InChI Key: UKWZLVVUVIMKQN-UHFFFAOYSA-N
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Description

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a triazolopyridazine core, which is a fused ring system, and a sulfoxide functional group attached to a trifluoromethylphenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Future Directions

The future directions for “3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structure and the pharmacological activities of similar compounds, it could be of interest in drug design, discovery, and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide typically involves multiple steps, including the formation of the triazolopyridazine core and the introduction of the sulfoxide group. Common synthetic routes may include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the Sulfoxide Group: This step often involves the oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the triazolopyridazine core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfone: Formed from the oxidation of the sulfoxide group.

    Sulfide: Formed from the reduction of the sulfoxide group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl phenyl sulfoxide: Lacks the trifluoromethyl group.

    3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfide: Contains a sulfide group instead of a sulfoxide.

Uniqueness

The presence of the trifluoromethyl group and the sulfoxide functional group in 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide may confer unique properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds.

Properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4OS/c13-11-18-17-9-4-5-10(19-20(9)11)22(21)8-3-1-2-7(6-8)12(14,15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWZLVVUVIMKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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